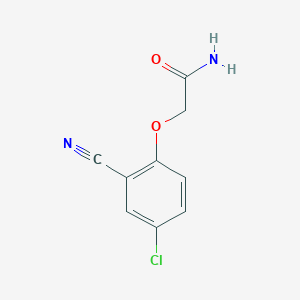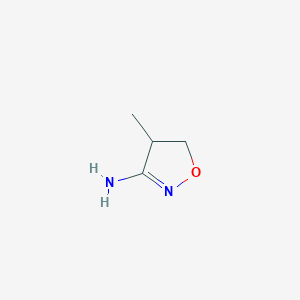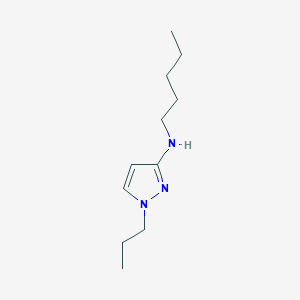
3-(Trifluoromethyl)thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(trifluorométhyl)thiophène-2-amine est un composé organique qui présente un cycle thiophène substitué par un groupe trifluorométhyle et un groupe amine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-(trifluorométhyl)thiophène-2-amine implique généralement l’introduction d’un groupe trifluorométhyle sur un cycle thiophène, suivie d’une amination. Une méthode courante est la trifluorométhylation des dérivés du thiophène à l’aide de réactifs tels que l’iodure de trifluorométhyle en présence d’un catalyseur. Le thiophène trifluorométhylé obtenu peut ensuite être soumis à des réactions d’amination à l’aide d’ammoniac ou de sources d’amines dans des conditions appropriées .
Méthodes de production industrielle : La production industrielle du 3-(trifluorométhyl)thiophène-2-amine peut impliquer des processus de trifluorométhylation et d’amination à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées afin de garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-(trifluorométhyl)thiophène-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe trifluorométhyle en groupe méthyle.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque sont couramment utilisés.
Réduction : Hydrogénation catalytique ou hydrures métalliques tels que l’hydrure de lithium et d’aluminium.
Substitution : Agents halogénants ou agents alkylants en conditions basiques.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiophènes substitués par un méthyle.
Substitution : Divers thiophènes substitués en fonction du substituant introduit.
4. Applications dans la recherche scientifique
Le 3-(trifluorométhyl)thiophène-2-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme intermédiaire pharmaceutique potentiel.
Applications De Recherche Scientifique
3-(Trifluoromethyl)thiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Mécanisme D'action
Le mécanisme d’action du 3-(trifluorométhyl)thiophène-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes biologiques. Le groupe amine peut former des liaisons hydrogène avec les protéines cibles, influençant ainsi leur activité. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques .
Composés similaires :
- 2-(Trifluorométhyl)thiophène-2-amine
- 3-(Trifluorométhyl)thiophène
- 2-(Trifluorométhyl)thiophène
Comparaison : Le 3-(trifluorométhyl)thiophène-2-amine est unique en raison de la présence à la fois d’un groupe trifluorométhyle et d’un groupe amine sur le cycle thiophène. Cette combinaison confère des propriétés chimiques distinctes, telles qu’une réactivité accrue et un potentiel de formation de liaisons hydrogène, qui ne sont pas observées dans les composés dépourvus de groupe trifluorométhyle ou amine .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)thiophen-2-amine
- 3-(Trifluoromethyl)thiophene
- 2-(Trifluoromethyl)thiophene
Comparison: 3-(Trifluoromethyl)thiophen-2-amine is unique due to the presence of both a trifluoromethyl group and an amine group on the thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which are not observed in compounds lacking either the trifluoromethyl or amine group .
Propriétés
Formule moléculaire |
C5H4F3NS |
|---|---|
Poids moléculaire |
167.15 g/mol |
Nom IUPAC |
3-(trifluoromethyl)thiophen-2-amine |
InChI |
InChI=1S/C5H4F3NS/c6-5(7,8)3-1-2-10-4(3)9/h1-2H,9H2 |
Clé InChI |
VAACFQSCFCEZTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733643.png)



![[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)

![(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733676.png)
![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B11733686.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
